molecular formula C18H18ClFN2O B6581476 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea CAS No. 1207032-69-6

1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea

Cat. No.: B6581476
CAS No.: 1207032-69-6
M. Wt: 332.8 g/mol
InChI Key: DETVAJRDVZGFLX-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea is a synthetic organic compound characterized by the presence of chlorophenyl and fluorophenyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea typically involves the reaction of 4-chlorobenzylamine with 4-fluorophenylcyclopropylcarbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the urea linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(4-chlorophenyl)methyl]-3-{[1-(4-bromophenyl)cyclopropyl]methyl}urea
  • **1-[(4-chlorophenyl)methyl]-3-{[1-(4-methylphenyl)cyclopropyl]methyl}urea
  • **1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethylphenyl)cyclopropyl]methyl}urea

Uniqueness

1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups may enhance the compound’s reactivity and specificity in various applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O/c19-15-5-1-13(2-6-15)11-21-17(23)22-12-18(9-10-18)14-3-7-16(20)8-4-14/h1-8H,9-12H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETVAJRDVZGFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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